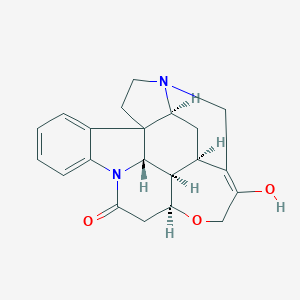![molecular formula C19H20N2O4 B236348 N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)
N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as IB-DNQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. IB-DNQ belongs to the class of benzodioxine derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the activation of the caspase pathway, which leads to apoptosis in cancer cells. N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to induce the cleavage of caspase-3 and caspase-9, which are essential for the initiation of apoptosis. In addition, N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xl, which promote cell survival.
Biochemical and Physiological Effects:
N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to inhibit the expression of hypoxia-inducible factor-1α (HIF-1α), a protein that is involved in the regulation of angiogenesis. N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
実験室実験の利点と制限
N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments. It has been found to be stable under various conditions and can be easily synthesized using different methods. N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to have potent antitumor activity against various cancer cell lines, making it a promising candidate for cancer treatment. However, N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to be toxic to normal cells at high concentrations, which can limit its use in clinical settings.
将来の方向性
There are several future directions for the research of N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One direction is to investigate the potential of N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a combination therapy with other anticancer drugs. Studies have shown that combination therapy can enhance the antitumor activity of N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide and reduce its toxicity to normal cells. Another direction is to investigate the mechanism of action of N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in more detail. Studies have shown that N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has multiple targets in cancer cells, and further research is needed to understand its complex mechanism of action. Finally, future studies can focus on the development of more efficient synthesis methods for N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, which can increase its yield and reduce its cost.
Conclusion:
In conclusion, N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a promising compound for cancer treatment due to its potent antitumor activity and unique mechanism of action. The synthesis of N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been achieved using various methods, and it has been extensively studied for its potential use in cancer treatment. N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for the research of N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide have been proposed, which can enhance our understanding of its potential use in cancer treatment.
合成法
The synthesis of N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been achieved using various methods, including the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with isobutylamine, followed by acylation with isobutyryl chloride. Another method involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with isobutylamine, followed by acylation with isobutyric anhydride. The yield of N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide using both methods was reported to be around 60-70%.
科学的研究の応用
N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential use in cancer treatment. Studies have shown that N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
特性
製品名 |
N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
|---|---|
分子式 |
C19H20N2O4 |
分子量 |
340.4 g/mol |
IUPAC名 |
N-[4-(2-methylpropanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C19H20N2O4/c1-12(2)18(22)20-14-4-6-15(7-5-14)21-19(23)13-3-8-16-17(11-13)25-10-9-24-16/h3-8,11-12H,9-10H2,1-2H3,(H,20,22)(H,21,23) |
InChIキー |
YTBCINFGBVQMKN-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
正規SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B236282.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)
![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236303.png)


![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)

![N-[3-(butyrylamino)phenyl]-4-ethylbenzamide](/img/structure/B236324.png)